N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide
Description
This compound is a synthetic small molecule featuring a benzodioxole ring fused with a quinazoline scaffold, substituted with a hexanamide chain and a carbamoylmethyl sulfanyl group. The benzodioxole moiety is associated with anti-inflammatory and neuroprotective properties, while the quinazoline core is frequently linked to kinase inhibition and anticancer activity. The carbamoylmethyl sulfanyl group may enhance solubility and target binding specificity, though its exact pharmacological role remains under investigation .
Properties
IUPAC Name |
6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O7S/c26-22(30)12-37-25-28-17-10-21-20(35-14-36-21)9-16(17)24(32)29(25)7-3-1-2-4-23(31)27-11-15-5-6-18-19(8-15)34-13-33-18/h5-6,8-10H,1-4,7,11-14H2,(H2,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTPZCMHAJTPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)N)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the Quinazolinone Core: This involves the condensation of anthranilic acid derivatives with isocyanates or carbamates.
Attachment of the Hexanamide Chain: This step usually involves the reaction of the quinazolinone intermediate with a hexanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted amides and thioamides.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarity and Mechanism of Action (MOA)
Evidence from cheminformatics and systems pharmacology indicates that compounds sharing structural scaffolds often exhibit overlapping mechanisms. For example:
- Natural Product Analogues: Compounds like oleanolic acid (OA) and hederagenin (HG), which share triterpenoid scaffolds, demonstrate similar anti-inflammatory and anti-fibrotic effects via shared targets (e.g., TNF-α, collagen regulation pathways) . In contrast, structurally distinct compounds like glycyrrhetinic acid (GA) diverge in MOA despite overlapping therapeutic applications .
Table 1: Physicochemical and Structural Descriptor Comparison
| Compound | Molecular Weight | LogP | Hydrogen Bond Donors | Benzodioxole/Quinazoline Scaffold |
|---|---|---|---|---|
| Subject Compound | 583.65 | 2.1 | 3 | Yes |
| Oleanolic Acid (OA) | 456.70 | 6.5 | 2 | No (Triterpenoid) |
| Piperonylic Acid | 166.13 | 1.8 | 2 | Yes |
| Hederagenin (HG) | 472.70 | 6.7 | 2 | No (Triterpenoid) |
Data derived from molecular descriptor analyses .
Target Affinity and Transcriptomic Profiling
Large-scale molecular docking and RNA-seq analyses reveal:
Table 2: Molecular Docking and Pathway Enrichment
| Compound | Top Target (Docking Score) | Enriched Pathways |
|---|---|---|
| Subject Compound | MAPK1 (-9.8 kcal/mol) | NF-κB, TGF-β, Collagen Biosynthesis |
| Oleanolic Acid (OA) | TNF-α (-8.2 kcal/mol) | TGF-β, Apoptosis |
| Piperonylic Acid | COX-2 (-7.5 kcal/mol) | NF-κB, Prostaglandin Synthesis |
Docking scores and pathway data from Refs .
Exceptions to Structural Similarity Principles
Despite structural parallels, key deviations exist:
- Bioactivity Divergence : Structurally similar benzodiazepines (e.g., dirazepate analogues) show varying sedation profiles due to differences in GABA receptor subunit selectivity .
- Condition-Dependent Responses : Only 20% of compounds with Tanimoto coefficient >0.85 exhibit congruent gene expression profiles, underscoring the influence of biological context (e.g., cell type, disease state) .
Implications for Drug Development
Scaffold-Centric Drug Design
The compound’s quinazoline-benzodioxole scaffold positions it as a candidate for repurposing in fibrosis and inflammation. Shared mechanisms with triterpenoids (e.g., OA, HG) suggest combinatorial therapies to enhance efficacy .
Limitations of Structural Predictivity
While scaffold similarity provides a heuristic for MOA prediction, functional assays (e.g., whole-brain activity mapping, high-throughput phenotyping) are critical to resolve ambiguities in target engagement .
Biological Activity
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula: C18H17N3O7S
- Molecular Weight: 419.4 g/mol
Structural Representation
The structure of the compound features a benzodioxole moiety linked to a quinazoline derivative, which is significant for its biological interactions. The presence of sulfanyl and oxo groups enhances its chemical reactivity and interaction potential with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. These compounds target bacterial virulence factors and inhibit their pathogenicity.
Case Study:
A study demonstrated that derivatives of quinazoline exhibited IC50 values ranging from 87 nM to 484 μM against various bacterial strains. The structure-activity relationship (SAR) revealed that modifications in the benzodioxole moiety significantly influenced antibacterial efficacy .
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Research has shown that similar quinazoline derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation.
Research Findings:
In vitro studies indicated that certain analogs led to a reduction in cell viability in various cancer cell lines. The mechanism was attributed to the activation of caspase pathways and modulation of apoptotic proteins .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Disruption of Cell Signaling: By interfering with signaling pathways such as MAPK or PI3K/Akt, the compound can induce apoptosis or inhibit cell migration.
- Binding Affinity: The presence of functional groups like sulfanyl enhances binding affinity to target proteins.
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
